molecular formula C17H7Br2F3N2O4S2 B11677175 (5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11677175
M. Wt: 584.2 g/mol
InChI Key: OUVZCIZONYYGBQ-WLRTZDKTSA-N
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Description

(5E)-5-({3,5-DIBROMO-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including bromine, nitro, and trifluoromethyl groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({3,5-DIBROMO-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core thiazolidinone structure, followed by the introduction of the phenyl and phenoxy substituents. The bromine, nitro, and trifluoromethyl groups are then incorporated through electrophilic aromatic substitution reactions. The final step involves the formation of the methylene bridge, which is achieved through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({3,5-DIBROMO-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and electrophiles such as halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atoms can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

(5E)-5-({3,5-DIBROMO-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (5E)-5-({3,5-DIBROMO-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modulate the activity of enzymes and receptors, leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substituents.

    Triazolo Ring Compounds: Compounds with similar ring structures and functional groups.

Uniqueness

(5E)-5-({3,5-DIBROMO-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of bromine, nitro, and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C17H7Br2F3N2O4S2

Molecular Weight

584.2 g/mol

IUPAC Name

(5E)-5-[[3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H7Br2F3N2O4S2/c18-9-3-7(5-13-15(25)23-16(29)30-13)4-10(19)14(9)28-12-2-1-8(17(20,21)22)6-11(12)24(26)27/h1-6H,(H,23,25,29)/b13-5+

InChI Key

OUVZCIZONYYGBQ-WLRTZDKTSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OC2=C(C=C(C=C2Br)/C=C/3\C(=O)NC(=S)S3)Br

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OC2=C(C=C(C=C2Br)C=C3C(=O)NC(=S)S3)Br

Origin of Product

United States

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